molecular formula C26H35N7O12S B15138665 Ac-DMQD-pNA

Ac-DMQD-pNA

Cat. No.: B15138665
M. Wt: 669.7 g/mol
InChI Key: LHKPPRWOHBASDX-VJANTYMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DMQD-pNA, also known as Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-nitroanilide, is a peptide substrate commonly used in biochemical research. It is particularly known for its role in studying caspase activity, which is crucial in the process of apoptosis (programmed cell death). The compound has a molecular weight of 669.66 and a chemical formula of C26H35N7O12S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DMQD-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. The peptide chain is then cleaved from the resin and purified.

    Solid-Phase Peptide Synthesis (SPPS):

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-DMQD-pNA primarily undergoes hydrolysis reactions catalyzed by caspases. These reactions are crucial for studying enzyme kinetics and inhibitor screening.

Common Reagents and Conditions

    Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used.

    Enzymes: Recombinant caspases such as caspase-1 and caspase-3.

    Detection: The release of p-nitroaniline is monitored using a spectrophotometer at 405 nm.

Major Products

    p-Nitroaniline: The primary product formed from the hydrolysis of this compound.

Scientific Research Applications

Ac-DMQD-pNA is widely used in various fields of scientific research:

  • Biochemistry

      Enzyme Kinetics: Used to study the kinetics of caspase enzymes.

      Inhibitor Screening: Employed in high-throughput screening assays to identify potential caspase inhibitors.

  • Cell Biology

      Apoptosis Research: Utilized to investigate the role of caspases in apoptosis.

  • Medicine

      Drug Development: Aids in the development of therapeutic agents targeting caspases for diseases such as cancer and neurodegenerative disorders.

  • Industry

      Biotechnology: Applied in the production of recombinant proteins and peptides.

Mechanism of Action

Ac-DMQD-pNA functions as a substrate for caspase enzymes. The mechanism involves the recognition and binding of the peptide by the active site of the caspase. The enzyme then catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process can be monitored spectrophotometrically, providing insights into enzyme activity and inhibition .

Comparison with Similar Compounds

Similar Compounds

    Ac-DEVD-pNA: Another peptide substrate used for caspase activity assays.

    Ac-YVAD-pNA: A substrate specific for caspase-1.

Uniqueness

Ac-DMQD-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain caspases. Its use in apoptosis research and enzyme kinetics distinguishes it from other peptide substrates .

Properties

Molecular Formula

C26H35N7O12S

Molecular Weight

669.7 g/mol

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H35N7O12S/c1-13(34)28-18(11-21(36)37)26(43)31-17(9-10-46-2)24(41)30-16(7-8-20(27)35)23(40)32-19(12-22(38)39)25(42)29-14-3-5-15(6-4-14)33(44)45/h3-6,16-19H,7-12H2,1-2H3,(H2,27,35)(H,28,34)(H,29,42)(H,30,41)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t16-,17-,18-,19-/m0/s1

InChI Key

LHKPPRWOHBASDX-VJANTYMQSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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